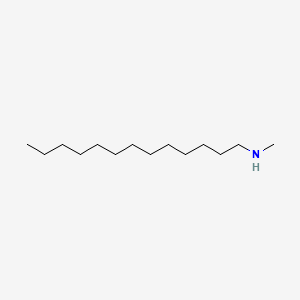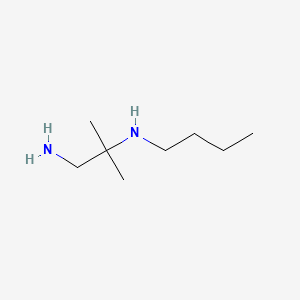
N'-Butyl-2-methyl-1,2-propanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Butyl-2-methyl-1,2-propanediamine is an organic compound with the molecular formula C8H20N2. It is a type of diamine, which means it contains two amine groups. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-Butyl-2-methyl-1,2-propanediamine typically involves the reaction of 2-methyl-1,2-propanediamine with butyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of N’-Butyl-2-methyl-1,2-propanediamine may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-Butyl-2-methyl-1,2-propanediamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenated compounds like butyl chloride or bromide are used in the presence of a base.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Alkylated amines.
Applications De Recherche Scientifique
N’-Butyl-2-methyl-1,2-propanediamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N’-Butyl-2-methyl-1,2-propanediamine involves its interaction with various molecular targets, primarily through its amine groups. These interactions can lead to the formation of hydrogen bonds, ionic bonds, or covalent modifications, depending on the specific reaction conditions and targets involved. The pathways include nucleophilic substitution and addition reactions, which are facilitated by the presence of the amine groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Propanediamine: A simpler diamine with two amine groups attached to a propane backbone.
2-Methyl-1,2-propanediamine: Similar to N’-Butyl-2-methyl-1,2-propanediamine but lacks the butyl group.
N,N-Dimethyl-1,2-propanediamine: Contains two methyl groups attached to the nitrogen atoms.
Uniqueness
N’-Butyl-2-methyl-1,2-propanediamine is unique due to the presence of the butyl group, which imparts different chemical properties and reactivity compared to its simpler counterparts. This makes it particularly useful in specific industrial and research applications where such properties are desired.
Propriétés
Numéro CAS |
50540-24-4 |
|---|---|
Formule moléculaire |
C8H20N2 |
Poids moléculaire |
144.26 g/mol |
Nom IUPAC |
2-N-butyl-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C8H20N2/c1-4-5-6-10-8(2,3)7-9/h10H,4-7,9H2,1-3H3 |
Clé InChI |
URCVHPQQWPAVGB-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(C)(C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide](/img/structure/B14660696.png)
![4-[Bis(3-methylbut-2-en-1-yl)amino]-2-(naphthalen-1-yl)butanamide](/img/structure/B14660697.png)

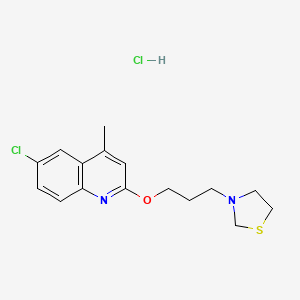
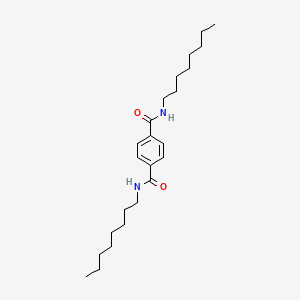
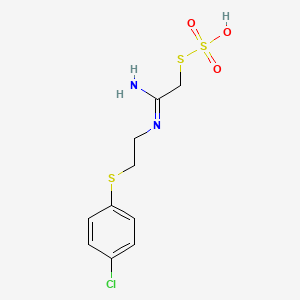
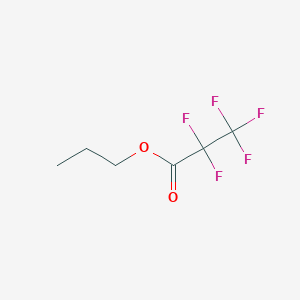

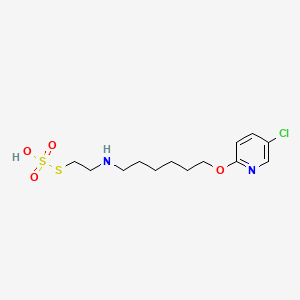
![Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]-](/img/structure/B14660743.png)



